Tryptophylserine

Beschreibung

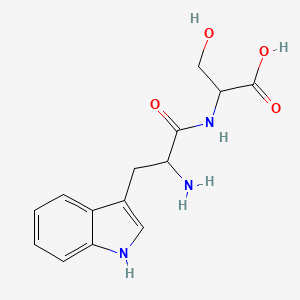

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYPSWUSKCCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Tryptophylserine and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for producing tryptophylserine and its analogues. The primary methods employed are solid-phase and solution-phase synthesis, each with distinct strategies and techniques. A cornerstone of these approaches is the use of protecting groups to ensure regioselective bond formation and prevent unwanted side reactions.

Solid-Phase Peptide Synthesis Strategies

The synthesis of a dipeptide like this compound via SPPS typically begins with the C-terminal amino acid (serine) being attached to a suitable resin. beilstein-journals.org The synthesis then proceeds through iterative cycles, with each cycle consisting of three main steps:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid.

Coupling: Activation of the carboxyl group of the next amino acid (tryptophan) and its subsequent reaction with the deprotected amino group on the resin-bound chain to form a peptide bond. beilstein-journals.org

Washing: Thorough washing of the resin to remove unreacted reagents and by-products.

The most common strategy employed in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. iris-biotech.denih.gov In this method, the temporary Nα-Fmoc group is removed with a base, typically piperidine, while the side-chain protecting groups and the resin linkage are stable to these conditions and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method where amino acids are coupled sequentially in a homogenous solution. numberanalytics.commdpi.com Unlike SPPS, the intermediate peptide products are isolated and purified after each step, which can be more labor-intensive but offers flexibility and is suitable for large-scale production. numberanalytics.commdpi.comnih.gov

The formation of the peptide bond in solution requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of the other. americanpeptidesociety.org This is achieved using coupling reagents. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and efficient activators. americanpeptidesociety.org

Active Ester-Based Reagents: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to improve reaction efficiency and, crucially, to suppress racemization. americanpeptidesociety.org

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly efficient and are commonly used in both solution and solid-phase synthesis.

Anhydrides: Cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote rapid and efficient peptide bond formation with minimal epimerization and the generation of water-soluble by-products. mdpi.comresearchgate.net

A common strategy in SolPPS is fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together. nih.gov For a dipeptide like this compound, this would involve the direct coupling of protected tryptophan and serine derivatives.

Protecting Group Chemistry in this compound Synthesis

The success of this compound synthesis hinges on an orthogonal protecting group strategy, which ensures that specific groups are removed under distinct conditions without affecting others. iris-biotech.de Protection is required for the α-amino group of the incoming amino acid and the reactive side chains of both tryptophan and serine.

Serine Side-Chain Protection: The hydroxyl group (-OH) of serine is typically protected to prevent side reactions like O-acylation during coupling. acs.org In Fmoc-based strategies, the most common protecting group is the acid-labile tert-butyl (tBu) ether. iris-biotech.depeptide.com The trityl (Trt) group is also used. peptide.com For Boc-based synthesis, the benzyl (B1604629) (Bzl) ether is frequently employed. peptide.com

Tryptophan Side-Chain Protection: The indole (B1671886) ring of tryptophan is susceptible to oxidation and modification by cationic species generated during acid-mediated cleavage steps. peptide.comsigmaaldrich.com While tryptophan can sometimes be used without protection, it is often advantageous to protect the indole nitrogen. acs.orgpeptide.com The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH). acs.orgsigmaaldrich.com This protection strategy is particularly important to prevent side reactions when arginine residues protected with sulfonyl-based groups (like Pmc or Pbf) are present elsewhere in a larger peptide, and it helps suppress reattachment of C-terminal tryptophan to the resin linker during cleavage. sigmaaldrich.com

The following table summarizes common protecting groups used for serine and tryptophan in peptide synthesis.

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Common Strategy |

| Serine | Hydroxyl (-OH) | tert-butyl | tBu | Fmoc |

| Serine | Hydroxyl (-OH) | Benzyl | Bzl | Boc |

| Serine | Hydroxyl (-OH) | Trityl | Trt | Fmoc |

| Tryptophan | Indole Nitrogen | tert-butoxycarbonyl | Boc | Fmoc |

Stereochemical Control and Purity Considerations in Synthesis

Maintaining the stereochemical integrity of the constituent amino acids is critical, as the biological activity of peptides is often dependent on their specific L- or D-configuration. numberanalytics.comvulcanchem.com The primary challenge during peptide bond formation is the risk of racemization, which can lead to a mixture of stereoisomers. numberanalytics.com

Strategies to minimize racemization include:

The use of coupling additives like HOBt or HOAt, which form active esters that react more rapidly with the amine component, reducing the time available for the activated carboxyl group to racemize. americanpeptidesociety.org

Careful selection of coupling reagents and reaction conditions, as some modern reagents are specifically designed for low-racemization coupling.

Performing reactions at lower temperatures.

Purity is another major consideration. A common side reaction in dipeptide synthesis is the formation of diketopiperazines. numberanalytics.com This intramolecular cyclization can occur after the removal of the N-terminal protecting group of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin support in SPPS or loss of product in SolPPS. Other potential side reactions depend on the specific protecting groups and cleavage conditions used. peptide.com Consequently, purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is an essential final step to isolate the desired this compound dipeptide with high purity.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer an alternative to chemical synthesis, often providing high stereospecificity and milder reaction conditions. These routes leverage the catalytic activity of enzymes to form the peptide bond.

Protease-Mediated Formation of this compound

While proteases are commonly known for their role in peptide bond hydrolysis, they can also catalyze the reverse reaction—peptide synthesis—under specific, non-aqueous, or kinetically controlled conditions.

A notable biocatalytic route for this compound involves the enzyme tryptophanase. Research has shown that tryptophanase can catalyze the synthesis of L-tryptophylserine from D-serine and indole. vulcanchem.com This process is significant as it utilizes the less expensive D-serine substrate. vulcanchem.com The reaction proceeds through a β-substitution mechanism where an enzyme-bound α-aminoacrylate intermediate is formed, which then reacts with the indole. vulcanchem.com This method has been reported to achieve high product yields and excellent stereochemical purity under optimized conditions. vulcanchem.com

The key parameters for this enzymatic synthesis are outlined in the table below.

| Parameter | Value / Conditions | Reference |

| Enzyme | Tryptophanase | vulcanchem.com |

| Substrates | D-serine + indole | vulcanchem.com |

| Key Condition | High ionic strength (e.g., 20% (NH₄)₂HPO₄ saturation) | vulcanchem.com |

| Product Yield | 78% L-tryptophylserine | vulcanchem.com |

| Stereochemical Purity | >99% L-configuration | vulcanchem.com |

This enzymatic approach represents a highly efficient and stereoselective pathway to this compound, circumventing some of the challenges associated with chemical synthesis, such as the need for extensive protecting group manipulation and the risk of racemization. vulcanchem.com

Ligase-Catalyzed Peptide Bond Formation

The formation of the dipeptide this compound through ligase-catalyzed peptide bond formation represents a significant advancement in biocatalysis, offering a green and stereospecific alternative to traditional chemical synthesis routes. This approach leverages the catalytic activity of enzymes to join L-tryptophan and L-serine, or their precursors, with high efficiency and selectivity. Key among the enzymes utilized for this purpose are tryptophanase and various proteases, which can function as ligases under specific reaction conditions.

One of the most notable methods for the enzymatic synthesis of this compound involves the use of tryptophanase. vulcanchem.com This enzyme, which typically catalyzes the synthesis of L-tryptophan from L-serine and indole, has been shown to facilitate the synthesis of the dipeptide this compound. vulcanchem.com In a significant finding, tryptophanase can utilize D-serine in the presence of diammonium hydrogen phosphate (B84403) to produce L-tryptophylserine. vulcanchem.com This process is particularly advantageous as it circumvents the higher cost associated with L-serine. The reaction proceeds through a β-substitution mechanism, where an enzyme-bound α-aminoacrylate intermediate is formed, which then reacts with indole derivatives. vulcanchem.com Under high-ionic-strength conditions, this method has demonstrated high product yields and excellent stereochemical purity. vulcanchem.com

The key parameters for the tryptophanase-catalyzed synthesis of this compound are detailed in the table below.

| Parameter | Value | Conditions |

| Substrate | D-serine + indole | 20% (NH₄)₂HPO₄ saturation |

| Enzyme Activity | 15.2 U/mg | pH 7.4, 37°C |

| Product Yield | 78% L-tryptophylserine | 24-hour incubation |

| Stereochemical Purity | >99% L-configuration | Chiral HPLC analysis |

Beyond tryptophanase, other enzymes such as tryptophan synthase and various proteases have shown potential in the synthesis of tryptophan-containing peptides, highlighting the versatility of enzymatic approaches. Tryptophan synthase, for instance, is a well-studied enzyme that catalyzes the final steps in the biosynthesis of tryptophan from indole and serine. wikipedia.orgmdpi.com The β-subunit of tryptophan synthase is responsible for the condensation of indole and serine to form tryptophan, a reaction that is fundamental to the formation of the tryptophyl moiety of the dipeptide. wikipedia.org

Proteases, which normally catalyze the hydrolysis of peptide bonds, can be employed for peptide synthesis through a process known as reverse proteolysis. mdpi.com This can be achieved under either thermodynamic or kinetic control. mdpi.com In kinetically controlled synthesis, serine and cysteine proteases are preferred as they form a reactive acyl-enzyme intermediate that can be aminolyzed by an incoming amino acid or peptide. nih.gov Enzymes like papain and thermolysin have been used for the synthesis of various peptides containing hydrophobic amino acids such as tryptophan. mdpi.comwikipedia.org For example, papain has been used to oligomerize hydrophobic amino acids, including tryptophan, demonstrating its capability to form peptide bonds involving this amino acid. mdpi.com Similarly, thermolysin is known to catalyze the formation of peptide bonds with a preference for hydrophobic amino acids at the carbonyl donor site. nih.gov While direct synthesis of this compound using these common proteases is not extensively documented in dedicated studies, their known substrate specificities suggest potential applicability under optimized conditions.

Biological Aspects and Enzymatic Transformations of Tryptophylserine

Biosynthetic Pathways and Precursors in Biological Systems

Tryptophylserine is fundamentally composed of two amino acid precursors: L-tryptophan and L-serine. vulcanchem.com In biological systems, the primary route for the appearance of dipeptides such as this compound is through the catabolism or breakdown of larger proteins. journalagent.com This process, known as proteolysis, is carried out by a vast array of enzymes called proteases and peptidases, which cleave the peptide bonds holding proteins together, releasing smaller peptides and free amino acids. nih.gov

While protein degradation is the main source, specific enzymatic pathways for dipeptide synthesis have been identified, which could potentially form this compound.

Non-ribosomal Peptide Synthetases (NRPSs): These large, modular enzymes can synthesize peptides without the use of a ribosome template. The engineering of hybrid NRPSs has demonstrated the feasibility of producing specific dipeptides in vitro, suggesting a potential, though less common, pathway for de novo synthesis in organisms that possess these enzymatic complexes. nih.govresearchgate.net

Tryptophanase-Mediated Synthesis: Research has shown that the enzyme tryptophanase, which is typically involved in tryptophan metabolism, can catalyze the formation of this compound under specific laboratory conditions. vulcanchem.com

Aminoacyl-tRNA Synthetases (ARS): These enzymes, primarily responsible for charging tRNA molecules with amino acids for ribosomal protein synthesis, have also been shown to catalyze the formation of dipeptides in experimental settings. ebi.ac.uk

Despite these potential synthesis routes, this compound in most biological contexts is considered a transient product of protein turnover, originating from the breakdown of endogenous or dietary proteins.

Enzymatic Hydrolysis and Degradation Pathways

The breakdown of this compound into its constituent amino acids is a critical step in completing the protein degradation cycle. This process is catalyzed by specific hydrolytic enzymes. scielo.br

Peptidases are enzymes that hydrolyze peptide bonds. scispace.com They are broadly classified as endopeptidases, which cleave within a peptide chain, and exopeptidases, which cleave at the ends of a chain. ditki.com The degradation of a dipeptide like this compound is primarily handled by exopeptidases or specialized dipeptidases.

Dipeptidyl Peptidases (DPPs): This class of enzymes specifically cleaves dipeptides. Dipeptidyl peptidase III (DPP III) and Dipeptidyl peptidase IV (DPP IV) are two such enzymes. DPP III is a cytosolic metallopeptidase that cleaves dipeptides from the N-terminus of various oligopeptides. mdpi.commdpi.com Its activity can be potently inhibited by dipeptides with aromatic residues, such as Leu-Trp. mdpi.com DPP IV is a serine aminopeptidase (B13392206) that can accommodate bulky side chains like tryptophan in the P2 position of its substrates. pnas.org

Carboxypeptidases: These exopeptidases cleave the C-terminal amino acid from a peptide. wikipedia.org Carboxypeptidase A, for instance, cleaves the peptide bond at the C-terminal end. Its action on the serine residue in this compound would release serine first, leaving tryptophan.

Other Proteases: Endopeptidases like chymotrypsin (B1334515), a serine protease, exhibit a strong preference for cleaving peptide bonds on the carboxyl side of large hydrophobic amino acids, including tryptophan. chegg.com Therefore, chymotrypsin is instrumental in releasing tryptophan-containing peptides from larger proteins and could also be involved in their subsequent breakdown. researchgate.net

The following table summarizes enzymes potentially involved in this compound metabolism.

| Enzyme Class | Specific Enzyme Example | Action | Relevance to this compound |

|---|---|---|---|

| Dipeptidyl Peptidases | DPP III, DPP IV | Cleaves dipeptides from the N-terminus of oligopeptides. | Likely involved in the final hydrolysis of this compound or its release from slightly larger peptides. mdpi.compnas.org |

| Carboxypeptidases | Carboxypeptidase A | Cleaves the C-terminal amino acid from a peptide. | Can hydrolyze this compound by removing the C-terminal serine. wikipedia.org |

| Serine Endopeptidases | Chymotrypsin | Cleaves peptide bonds C-terminal to large hydrophobic residues. | Can release this compound from a larger protein or potentially hydrolyze it. chegg.comresearchgate.net |

The enzymatic hydrolysis of dipeptides generally follows first-order kinetics, where the rate of reaction is proportional to the concentration of the dipeptide. pnas.orgrsc.org The mechanism of cleavage depends on the class of peptidase involved.

For serine proteases like chymotrypsin, the mechanism involves a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the peptide bond of the substrate to form a temporary covalent intermediate, which is then hydrolyzed by water to release the products and regenerate the enzyme. wikipedia.org

For metallopeptidases such as DPP III, a metal ion, typically zinc, is essential for catalytic activity. mdpi.com The zinc ion participates in activating a water molecule, which then acts as the nucleophile to attack the peptide bond, leading to its cleavage. The binding of substrates and inhibitors to DPP III involves key residues, including a highly conserved tryptophan residue that helps maintain the functional integrity of the enzyme's binding site. nih.gov

Kinetic studies have been performed on various tryptophan-containing dipeptides. For example, the dipeptide Leu-Trp was found to be a potent competitive inhibitor of goat brain DPP III with an inhibition constant (Ki) value of 39 µM. mdpi.com Studies focusing on the release of angiotensin I-converting enzyme (ACE) inhibitory peptides have established hydrolysis conditions using enzymes like chymotrypsin and thermolysin to enhance the release of tryptophan-containing dipeptides. researchgate.net

Identification and Characterization of Relevant Peptidases/Hydrolases

This compound as an Intermediate in Metabolic Networks

As a product of protein breakdown, this compound is an intermediate metabolite that reflects the dynamic state of an organism's proteome.

Protein turnover is the continuous process of protein synthesis and degradation, which allows cells to remodel their structures and respond to new stimuli. mdpi.com When proteins are broken down, they are first cleaved into smaller peptides by proteases, forming a cellular "peptide pool." These peptides, including this compound, are then further hydrolyzed into free amino acids by various peptidases. nih.gov These amino acids can then be reused for the synthesis of new proteins or be directed into other metabolic pathways. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, has enabled the detection of thousands of compounds in biological samples. embopress.org this compound has been identified in various human biological matrices through untargeted metabolomics studies, which aim to measure as many metabolites as possible to create a comprehensive metabolic profile. escholarship.orgnih.gov

The primary analytical techniques used for this purpose are based on mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). silantes.com LC-MS/MS is a particularly powerful method for identifying and quantifying specific metabolites in complex mixtures like serum or saliva. mdpi.com

This compound has been detected in the following biological matrices, often in studies comparing healthy individuals to those with specific diseases:

Saliva: The human saliva metabolome is complex and contains metabolites originating from blood, oral tissues, and the oral microbiome. salivametabolome.canih.govnih.gov this compound has been identified in saliva in studies investigating conditions such as periodontitis. researchgate.net

Serum: The serum metabolome provides a snapshot of the metabolic state of the entire body. serummetabolome.ca this compound has been detected in serum in metabolomic studies related to conditions like food allergies and childhood obesity. escholarship.orgnih.gov

The following table summarizes findings from metabolomics studies where this compound was detected.

| Biological Matrix | Context/Disease Studied | Analytical Technique(s) | Reference |

|---|---|---|---|

| Saliva | Periodontitis | Untargeted Metabolomics (LC-MS/MS) | researchgate.net |

| Serum | Food Allergy, Asthma | Untargeted Metabolomics (MS-based) | nih.gov |

| Serum | Childhood Obesity | Untargeted Metabolomics (GC-MS, LC-MS/MS) | escholarship.org |

| - | General Metabolome Databases | LC-MS/MS, GC-MS | salivametabolome.caserummetabolome.cahmdb.ca |

Advanced Analytical Methodologies for Tryptophylserine Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For Tryptophylserine, various chromatographic methods are employed to achieve high-resolution separation and purification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. mtoz-biolabs.com It is widely used for both the isolation of the dipeptide from complex mixtures and for the assessment of its purity. mtoz-biolabs.com The technique separates molecules based on their differential interactions with a stationary phase (the column) and a liquid mobile phase that is pumped through the column at high pressure. mtoz-biolabs.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for separating peptides like this compound. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile. The separation is based on the hydrophobicity of the analytes. The indole (B1671886) ring of the tryptophan residue in this compound imparts a significant degree of hydrophobicity, which governs its retention behavior on an RP-HPLC column.

The purity of a this compound sample is often assessed using HPLC with a photodiode array (PDA) or UV-Vis detector. sepscience.com The detector measures the absorbance of the eluting compounds at specific wavelengths. The characteristic UV absorbance of the indole chromophore in tryptophan at around 280 nm is often utilized for detection. vulcanchem.com A single, sharp, and symmetrical peak at the expected retention time is indicative of a pure sample. sepscience.com However, co-eluting impurities can sometimes be hidden under the main peak. sepscience.com Peak purity analysis, often performed with a PDA detector, compares the UV-Vis spectra across the peak to detect any spectral inconsistencies that might indicate the presence of an impurity. researchgate.net For more definitive purity assessment, HPLC can be coupled with mass spectrometry (LC-MS). sepscience.com

A study on the metabolism of tryptophan and its derivatives utilized RP-HPLC with both UV and fluorescence detectors for quantification. nih.gov This highlights the adaptability of HPLC methods for complex biological samples. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Trifluoroacetic Acid) and Acetonitrile (with 0.1% Trifluoroacetic Acid) | To elute compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and peak shape. |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | To detect the tryptophan moiety. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. americanpeptidesociety.orgphenomenex.com Since peptides like this compound are non-volatile due to their polar nature and high molecular weight, they cannot be directly analyzed by GC. americanpeptidesociety.org Therefore, a crucial step of derivatization is required to convert them into volatile forms. americanpeptidesociety.orgchromtech.com

Derivatization involves chemically modifying the polar functional groups (e.g., carboxyl, amino, and hydroxyl groups) of this compound to make the resulting derivative more volatile and thermally stable. phenomenex.comchromtech.com Common derivatization techniques include silylation, acylation, and alkylation. chromtech.com For instance, silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens in the molecule with trimethylsilyl (B98337) (TMS) groups. phenomenex.comtcichemicals.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. americanpeptidesociety.org GC is particularly useful for analyzing small peptides or for studying the products of peptide hydrolysis. americanpeptidesociety.org

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. clinicallab.comeuropeanpharmaceuticalreview.com It is a powerful tool for the analysis of charged molecules like peptides and amino acids. clinicallab.com CE offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. europeanpharmaceuticalreview.com

In the context of this compound, CE can be used for purity analysis and to separate it from other related compounds. The technique is particularly well-suited for separating stereoisomers (enantiomers). For example, methods have been developed using CE with cyclodextrins as chiral selectors to separate the D- and L-enantiomers of tryptophan. nih.govnih.gov This capability could be extended to the analysis of dipeptides like this compound to ensure stereochemical purity.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. CZE separates ions based on their electrophoretic mobility, while MEKC can separate neutral and charged molecules by partitioning them between the aqueous buffer and micelles. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and quantification of molecules like this compound.

LC-MS/MS and GC-MS/MS for Structural Elucidation and Metabolomics Profiling

The coupling of chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), provides a powerful platform for both qualitative and quantitative analysis. ncsu.edu

LC-MS/MS is a cornerstone technique in metabolomics, the large-scale study of small molecules within biological systems. uab.edulcms.cz In a typical LC-MS/MS workflow, the LC system separates the components of a complex mixture, which are then introduced into the mass spectrometer. ncsu.edu The mass spectrometer first ionizes the molecules and then separates them based on their m/z ratio (MS1). Specific ions of interest can then be selected and fragmented to produce a characteristic fragmentation pattern (MS/MS or MS2), which acts as a "fingerprint" for the molecule, enabling its structural elucidation. ncsu.edu This technique has been successfully used for the profiling of tryptophan-related metabolites in various samples. nih.gov

GC-MS/MS operates on a similar principle, but with the separation being performed by GC. thermofisher.com It is highly selective and sensitive, making it suitable for trace-level analysis. thermofisher.com After derivatization, this compound can be analyzed by GC-MS/MS for both identification and quantification in complex matrices. filab.fr

Metabolomics studies using these techniques can help in understanding the metabolic pathways involving this compound and how its levels change in response to different biological conditions. nih.govmdpi.com

Table 2: Research Findings from LC-MS/MS and GC-MS/MS Studies

| Technique | Research Focus | Key Findings |

| LC-MS/MS | Metabolomic profiling of plant-derived foods | Identified and quantified a range of tryptophan metabolites, demonstrating the diversity of the "indolome". nih.gov |

| LC-MS/MS | Analysis of human urinary metabolome | Comprehensive profiling identified thousands of metabolites, including those related to amino acid metabolism. mdpi.com |

| GC-MS/MS | Analysis of pesticide residues | Demonstrated high sensitivity and selectivity for trace-level quantification in complex matrices. lcms.cz |

| LC-MS/MS | Phospholipid profiling of bacteria | Enabled the structural elucidation of isomeric lipids based on chromatographic separation and fragmentation patterns. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. uni-rostock.de Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of very high resolution. uni-rostock.delabmanager.com

For this compound, HRMS can distinguish it from other compounds that may have the same nominal mass but a different elemental formula. This is particularly important in complex sample analysis where isobaric interferences are common. The high mass accuracy of HRMS, often in the sub-ppm range, significantly increases the confidence in compound identification. hpst.cz When coupled with LC (LC-HRMS), it becomes a powerful tool for both targeted and untargeted analysis, allowing for the detection of a wide range of metabolites with high selectivity and sensitivity. nih.govhilarispublisher.com

Isotope Labeling in Quantitative Analysis

Isotope labeling has become an indispensable technique in quantitative proteomics and metabolomics, offering high accuracy and sensitivity for the analysis of peptides such as this compound. nih.gov This methodology involves the incorporation of stable isotopes into the target molecule, creating a "heavy" version that can be distinguished from the naturally occurring "light" form by mass spectrometry (MS). isotope.comsilantes.com This distinction allows for precise relative or absolute quantification of the peptide in complex biological samples. mdpi.com

Several isotope labeling strategies are available, each with its own set of advantages. nih.gov Common approaches include metabolic labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and chemical labeling methods like isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT). silantes.com Dimethyl labeling is another cost-effective and straightforward chemical labeling method that targets primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, which could be adapted for peptides like this compound that possess a primary amine at the N-terminus. isotope.com

The general workflow for quantitative analysis using isotope labeling involves several key steps:

Labeling: The sample containing this compound is labeled with a "heavy" isotope, while a control or reference sample is either unlabeled ("light") or labeled with a different isotope.

Mixing: The labeled and unlabeled samples are combined.

Analysis by Mass Spectrometry: The mixed sample is analyzed by LC-MS/MS. The mass spectrometer detects both the "light" and "heavy" forms of the peptide, and the ratio of their peak intensities directly corresponds to their relative abundance in the original samples. numberanalytics.com

This approach minimizes experimental variability and enhances the accuracy of quantification. mdpi.com

| Labeling Strategy | Principle | Key Features |

| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines using isotopomers of formaldehyde (B43269) and a reducing agent. isotope.com | Cost-effective, rapid, and suitable for a wide range of proteomic applications. isotope.com |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" amino acids into proteins during cell growth. silantes.com | High accuracy as it avoids chemical labeling artifacts, allows for multiplexing. silantes.com |

| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Chemical labeling of primary amines with isobaric tags that generate reporter ions upon fragmentation in the mass spectrometer. silantes.com | Enables multiplexing for simultaneous comparison of multiple samples. silantes.com |

| Tandem Mass Tags (TMT) | Similar to iTRAQ, these are isobaric chemical tags that allow for multiplexed quantitative analysis. washington.edu | High-throughput quantification due to sample multiplexing, reducing analytical time and run-to-run variation. mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the structural and conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution at atomic resolution. duke.edumdpi.com For this compound, NMR can provide detailed information about the connectivity of atoms and the spatial arrangement of its constituent amino acid residues. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information. ipb.pt The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the identification of the tryptophan and serine residues. mdpi.com More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space correlations, leading to an unambiguous assignment of all proton and carbon signals and the elucidation of the dipeptide's covalent structure. ipb.ptscielo.br

The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of this compound in solution. duke.edu

| NMR Experiment | Information Obtained |

| ¹H NMR | Provides information about the number and type of protons and their chemical environment. mdpi.com |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. mdpi.com |

| COSY | Identifies protons that are coupled to each other (typically through two or three bonds). ipb.pt |

| HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). nih.gov |

| HMBC | Shows correlations between protons and carbons over two or three bonds, aiding in connecting different spin systems. nih.gov |

| NOESY | Detects protons that are close in space (typically < 5 Å), providing conformational information. duke.edu |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a highly sensitive technique used to study the chirality and secondary structure of molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com Since this compound contains chiral centers in both its tryptophan and serine residues, CD spectroscopy can be a valuable tool for analyzing its conformation.

The CD spectrum of a peptide is influenced by its secondary structure elements like α-helices, β-sheets, and random coils. subr.edu For a small dipeptide like this compound, the CD spectrum in the far-UV region (190-240 nm) will be dominated by the peptide bond and can provide insights into its local conformation. plos.org The near-UV CD spectrum (240-320 nm) is sensitive to the environment of aromatic amino acids, in this case, the indole ring of tryptophan. plos.org Changes in the near-UV CD spectrum can indicate alterations in the conformation and flexibility of the tryptophan side chain. nih.gov By analyzing the CD spectra under different conditions (e.g., temperature, solvent polarity), one can gain a deeper understanding of the conformational dynamics of this compound. subr.edu

Infrared (IR) and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com To be IR active, a vibration must cause a change in the molecule's dipole moment. photothermal.com This makes IR spectroscopy particularly sensitive to polar functional groups like the amide C=O, N-H, and O-H groups present in this compound. photothermal.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. americanpharmaceuticalreview.com Raman spectroscopy is often more sensitive to non-polar bonds, such as C-C bonds within the aromatic ring of tryptophan. photothermal.com

The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of this compound, with characteristic bands corresponding to specific functional groups and skeletal vibrations. spectroscopyonline.com

| Spectroscopic Technique | Principle | Information Provided for this compound |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation, exciting molecular vibrations. edinst.com | Characterization of polar functional groups like amide C=O, N-H, and O-H stretches. photothermal.com |

| Raman Spectroscopy | Measures the inelastic scattering of light due to molecular vibrations. americanpharmaceuticalreview.com | Information on non-polar bonds, such as the aromatic ring vibrations of the tryptophan side chain. photothermal.com |

Integration of Omics Technologies (Peptidomics, Metabolomics) for Comprehensive Profiling

The integration of 'omics' technologies, specifically peptidomics and metabolomics, offers a powerful approach for the comprehensive profiling of this compound within a complex biological system. thno.org These high-throughput techniques aim to identify and quantify a wide range of peptides and small molecules, providing a snapshot of the molecular landscape. researchgate.net

Peptidomics focuses on the global analysis of endogenous peptides in a biological sample. thno.org This is particularly relevant for studying this compound as it falls directly within the scope of this field. Peptidomic workflows typically involve sample extraction, separation by liquid chromatography (LC), and analysis by mass spectrometry (MS). researchgate.net

Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological system. plos.org this compound can be considered a metabolite, and its levels may be altered in various physiological or pathological states. mdpi.com Untargeted metabolomics aims to measure as many metabolites as possible, while targeted metabolomics focuses on quantifying a specific set of known metabolites. nih.gov

By combining peptidomic and metabolomic data, researchers can gain a more holistic understanding of the biological pathways involving this compound. thno.org For instance, an increase in this compound levels might be correlated with changes in the concentrations of its precursor amino acids, tryptophan and serine, or other related metabolites. This integrated approach can help in identifying potential biomarkers and elucidating the functional role of this compound in different biological contexts. thno.orgresearchgate.net

| Omics Technology | Focus | Application to this compound |

| Peptidomics | Global analysis of endogenous peptides. thno.org | Direct detection, quantification, and identification of this compound in complex biological samples. |

| Metabolomics | Comprehensive analysis of small-molecule metabolites. plos.org | Profiling of this compound along with its precursor amino acids and related metabolites to understand its metabolic context. mdpi.com |

Computational and Theoretical Studies of Tryptophylserine

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the fundamental properties of Tryptophylserine. These methods range from highly accurate quantum mechanical calculations on isolated molecules to classical simulations of the dipeptide in a solvated environment.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to elucidate the electronic structure, geometry, and energetic properties of molecules from first principles. researchgate.netphytopharmajournal.com While specific ab initio studies solely focused on this compound are not abundant in the public literature, the methodologies are well-established and have been applied to similar tryptophan-containing dipeptides, such as Valyl-Tryptophan (Val-Trp) and Tryptophyl-Glycine (Trp-Gly). ajol.infonih.gov

These calculations typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. For a dipeptide like this compound, this would involve exploring different conformations arising from the rotation around single bonds in the backbone and side chains. DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in studying biological molecules. ajol.info The inclusion of dispersion corrections is also crucial for accurately describing the non-covalent interactions that govern the conformational preferences of peptides. cas.cz

For a representative tryptophan-containing dipeptide, Val-Trp, DFT calculations have been used to optimize the geometry of its most stable extended and folded conformations. ajol.info Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecular structure. Furthermore, electronic properties like the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. These properties are crucial for understanding the molecule's reactivity and interaction patterns.

Table 1: Representative DFT-Calculated Properties for a Tryptophan-Containing Dipeptide (Val-Trp)

| Property | Extended Conformation | Folded Conformation |

| Relative Energy (kcal/mol) | 0.00 | +1.79 |

| Dipole Moment (Debye) | 8.5 | 5.2 |

| HOMO Energy (eV) | -6.2 | -6.1 |

| LUMO Energy (eV) | -1.5 | -1.4 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 |

| Data derived from a study on Val-Trp using DFT/B3LYP/6-31+G(d,p). ajol.info The values serve as an illustration of the types of data obtained from such calculations. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can provide a detailed picture of its conformational landscape in solution, its interactions with solvent molecules, and its dynamic behavior when binding to a protein. These simulations rely on force fields, such as CHARMM or AMBER, to describe the potential energy of the system. researchgate.net

Studies on tryptophan and related dipeptides, like N-acetyl-tryptophan-amide (NATA), in aqueous solution have demonstrated the power of MD simulations. researchgate.netaip.orgnih.gov These simulations can reveal:

Conformational Sampling: this compound can adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule and identify the most populated conformational states.

Solvation Shell Structure: The arrangement and dynamics of water molecules around the dipeptide can be analyzed to understand how the tryptophan and serine residues are hydrated.

Hydrogen Bonding: Both intramolecular hydrogen bonds, which stabilize specific conformations, and intermolecular hydrogen bonds with water can be tracked throughout the simulation.

Reorientational Dynamics: The simulations can predict how the molecule tumbles and rotates in solution, which can be compared with experimental data from techniques like fluorescence anisotropy decay. aip.org

For instance, MD simulations of the tryptophan dipeptide in water have shown that the molecule undergoes significant rotational dynamics, which alters the proximity of the amide group and the indole (B1671886) ring. nih.gov These simulations also revealed that the dipeptide exists in at least two distinct conformational distributions that exchange on a picosecond timescale. nih.gov

Table 2: Illustrative Data from MD Simulations of Tryptophan-Containing Peptides in Water

| Parameter | Observation | Significance for this compound |

| Conformational Exchange Rate | ~1.5 ps timescale for a Trp-dipeptide nih.gov | Indicates rapid switching between different shapes in solution. |

| Water Reorientation Dynamics | Slower water dynamics in the vicinity of co-solvents aip.org | The local environment can significantly impact the dipeptide's dynamics. |

| Rotational Correlation Time | Dependent on the specific conformer and solvent viscosity researchgate.netaip.org | Relates to the overall size and shape of the molecule as it moves in solution. |

| This table presents conceptual data based on findings from related tryptophan dipeptides to illustrate the outputs of MD simulations. |

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM. researchgate.netmpg.de In a QM/MM simulation, a chemically active region of the system (e.g., the ligand and the protein active site) is treated with a QM method, while the rest of the system (the bulk of the protein and solvent) is described by an MM force field. mpg.densf.gov This approach is particularly useful for studying enzymatic reactions or the fine details of ligand-protein binding where electronic effects like polarization and charge transfer are important. nsf.gov

Defining the QM region to include this compound and the key amino acid residues of the protein's binding pocket.

Treating the remainder of the protein and the surrounding water molecules with an MM force field.

Performing calculations to determine the interaction energy between the dipeptide and the protein, including both electrostatic and van der Waals contributions.

Simulating processes like the binding or unbinding of the dipeptide, or a chemical reaction if the protein is an enzyme.

QM/MM methods can provide more accurate descriptions of interaction energies and reaction barriers compared to purely classical MD simulations, as they explicitly model the electronic rearrangements that occur during these processes. nsf.gov

Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

Ligand-Protein Docking and Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a small molecule ligand, like this compound, to a protein target.

Before docking can be performed, a potential binding site on the target protein must be identified. This can be done using various algorithms that analyze the protein's surface for pockets and cavities suitable for ligand binding. nih.gov These methods often consider geometric shape, hydrophobicity, and hydrogen-bonding potential to identify "hotspots" likely to be involved in binding.

Once a binding site is identified, docking algorithms place the this compound molecule into the site in various possible conformations and orientations. A study on dipeptides from Lactiplantibacillus plantarum identified this compound as a potential inhibitor of the LasR quorum-sensing receptor in Pseudomonas aeruginosa. Molecular docking revealed that this compound could form six hydrogen bonds with key residues in the LasR binding pocket, including Tyr56, Trp60, Asp73 (two bonds), Thr75, and Ser129. These interactions are crucial for stabilizing the peptide within the binding site.

After generating a set of possible binding poses, a scoring function is used to estimate the binding affinity for each pose. rsc.org These scoring functions are mathematical models that approximate the free energy of binding. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonds, and the entropic penalty of binding.

Different docking programs use various scoring functions, such as GlideScore, AutoDock Vina score, or GOLD score. For the interaction of this compound with the LasR receptor, a docking score of -9.495 kcal/mol was reported, indicating a favorable binding interaction. This score allows for the ranking of different potential ligands against the same target.

Table 3: Representative Molecular Docking Results for this compound with a Bacterial Receptor

| Parameter | Value/Description |

| Protein Target | LasR of P. aeruginosa |

| Docking Score (kcal/mol) | -9.495 |

| Number of Hydrogen Bonds | 6 |

| Interacting Residues | Tyr56, Trp60, Asp73, Thr75, Ser129 |

| Data from a study on dipeptides from Lactiplantibacillus plantarum. |

Binding Site Prediction and Interaction Hotspots

Structure-Activity Relationship (SAR) Derivation and Prediction (Computational)

The exploration of Structure-Activity Relationships (SAR) is a fundamental aspect of medicinal chemistry and chemical biology, seeking to understand how the chemical structure of a molecule influences its biological activity. mdpi.com Computational methods have become indispensable in this field, allowing for the rapid analysis of SARs and the prediction of activity for novel compounds. mdpi.commdpi.com These approaches largely fall under the paradigm of Quantitative Structure-Activity Relationship (QSAR) modeling. epa.gov

A QSAR model is a mathematical equation that correlates the variation in the biological activity of a set of compounds with changes in their molecular features, known as descriptors. epa.gov The general form of a QSAR model can be represented as:

Biological Activity = f(Molecular Descriptors)

The process involves calculating numerical representations of a molecule's physicochemical properties (descriptors) and using statistical methods or machine learning to build a predictive model. nih.gov

While specific, published QSAR models focusing exclusively on this compound are not prominent in the literature, the framework can be readily applied. For instance, a hypothetical QSAR study on a series of this compound analogs could be designed to predict a specific biological endpoint, such as antioxidant capacity or binding affinity to a target protein.

Key Steps in Computational SAR/QSAR Analysis:

Dataset Curation: A dataset of molecules with known activities is compiled. For this compound, this could involve synthesizing analogs with modifications to the indole ring, the serine side chain, or the peptide backbone and measuring their activity (e.g., radical scavenging ability).

Descriptor Calculation: For each molecule, a wide array of molecular descriptors are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., molecular shape, surface area). nih.gov

Model Development and Validation: Using the descriptors as independent variables and the biological activity as the dependent variable, a mathematical model is constructed using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. nih.gov The model's robustness and predictive power are then rigorously validated. nih.gov

Molecular Docking and SAR:

Another powerful computational tool for elucidating SAR is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein, allowing for the analysis of binding interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For example, computational docking studies have been used to identify key residue substitutions in enzymes to improve the synthesis of dipeptides. nih.gov In the case of this compound, docking could be used to study its interaction with potential biological targets, such as enzymes or receptors, providing insights into the structural basis of its activity and guiding the design of more potent analogs. Studies on other tryptophan-based molecules have successfully used molecular docking to understand binding modes within targets like butyrylcholinesterase, revealing the molecular basis for inhibitory activity. mdpi.com

Below is a hypothetical data table illustrating the kind of data that would be used for a QSAR study of this compound analogs targeting an arbitrary enzyme.

| Compound ID | Structure | IC₅₀ (µM) | LogP | Polar Surface Area (Ų) |

| This compound | Tryptophan-Serine Dipeptide | 15.2 | -1.5 | 130.4 |

| Analog-1 | 5-Fluoro-Tryptophylserine | 10.8 | -1.2 | 130.4 |

| Analog-2 | Tryptophylalanine | 25.5 | -1.1 | 118.1 |

| Analog-3 | Tryptophylthreonine | 12.1 | -1.4 | 140.7 |

| Analog-4 | Indole-propionyl-serine | 40.3 | 0.5 | 109.2 |

This table is for illustrative purposes only.

Data Mining and Cheminformatics Approaches

Cheminformatics combines chemistry, computer science, and information science to analyze and process vast amounts of chemical data. molinspiration.com It plays a critical role in modern drug discovery and metabolomics by enabling the storage, searching, and analysis of chemical information to relate molecular structures to their properties and activities. mdpi.commolinspiration.com Data mining in this context refers to the process of discovering novel patterns and knowledge from large chemical datasets. nih.gov

Application to this compound Research:

While this compound itself has not been the subject of extensive dedicated cheminformatics studies, these approaches offer significant potential for understanding its roles and properties.

Metabolomics Data Analysis: this compound has been identified as a metabolite in fermented food products like Hongqujiu (Chinese yellow wine). epa.gov Untargeted metabolomics studies generate massive datasets containing information on thousands of small molecules. Cheminformatics tools can be used to mine this data to:

Identify correlations between the concentration of this compound and specific sensory profiles (e.g., taste, aroma) or quality markers of the food product.

Uncover metabolic pathways where this compound is involved by analyzing its co-occurrence with other metabolites.

Build predictive models that link the metabolic profile, including this compound levels, to the age or origin of a product. epa.gov

Virtual Screening and Target Identification: Cheminformatics databases (e.g., PubChem, ChEMBL) store information on millions of compounds and their biological activities. nih.gov this compound's structure can be used as a query in similarity searches or virtual screening campaigns to identify other known compounds with similar structures. molinspiration.com This can help predict potential biological targets for this compound based on the principle that structurally similar molecules often have similar biological activities.

In Silico ADMET Prediction: A crucial application of cheminformatics is the prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov By inputting the structure of this compound into various predictive models, researchers can estimate its likely pharmacokinetic and safety profile without conducting initial experiments. These models are themselves built using data mining and machine learning techniques on large datasets of compounds with known ADMET properties. nih.gov

The table below outlines various cheminformatics tools and their potential application to the study of this compound.

| Cheminformatics Tool/Approach | Description | Potential Application for this compound |

| Molecular Property Calculators | Software that computes physicochemical descriptors (e.g., LogP, PSA, rotatable bonds). molinspiration.com | Predict drug-likeness and oral bioavailability of this compound and its analogs. |

| Chemical Similarity Searching | Algorithms that search databases for molecules structurally similar to a query molecule. | Identify known compounds with similar structures to predict potential biological activities. |

| QSAR/QSPR Modeling | Statistical methods to correlate chemical structure with biological activity or physical properties. epa.gov | Develop models to predict antioxidant activity, receptor binding, or other properties for novel this compound derivatives. |

| Metabolite Pathway Analysis | Tools that map identified metabolites onto known biochemical pathways. | Elucidate the metabolic context and potential biochemical significance of this compound in biological systems. |

| ADMET Prediction Platforms | In silico models that predict pharmacokinetic and toxicity profiles from chemical structure. nih.gov | Estimate the safety and metabolic fate of this compound for potential therapeutic or nutraceutical applications. |

By leveraging these computational strategies, researchers can efficiently navigate the vast chemical space to unlock the full potential of dipeptides like this compound, guiding future experimental work and accelerating the discovery process.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Tryptophylserine and Derivatives

The synthesis of this compound and its derivatives is an area ripe for innovation. While standard peptide synthesis methods are applicable, the development of novel strategies is crucial for creating derivatives with enhanced properties. Current research into the synthesis of related compounds, such as tryptamine (B22526) and other peptide derivatives, offers a glimpse into future possibilities.

Future synthetic strategies are likely to focus on:

Chemoselective Modifications : Developing methods for site-specific modifications of the this compound structure is a key objective. For instance, novel routes for creating acyloxymethyl (ACOM) ethers of related hydroxytryptamines are being explored as a way to produce potential prodrugs. This involves the use of protecting groups to selectively modify the indole (B1671886) nitrogen or other functional groups.

Solid-Phase Synthesis (SPS) : Advances in solid-phase peptide synthesis (SPPS) will likely be applied to create libraries of this compound derivatives. This high-throughput approach allows for the rapid generation of numerous analogs for screening and functional analysis.

Enzymatic Synthesis : The use of enzymes to catalyze the formation of the peptide bond offers a green and highly specific alternative to traditional chemical synthesis. Research into enzymes for peptide ligation could be adapted for this compound.

Multi-step Reaction Protocols : Complex derivatives can be synthesized using multi-step protocols. For example, a sequence might involve the creation of a Schiff base, followed by the addition of acyl groups, and finally cyclization to create novel heterocyclic derivatives.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Strategy | Description | Potential Application for this compound |

| Chemoselective Acylation | Selective addition of acyl groups to specific nitrogen or oxygen atoms. | Creation of prodrugs with altered solubility or release kinetics. |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain attached to a solid support. | Rapid generation of a library of this compound analogs with varied amino acid substitutions. |

| Nucleophilic Substitution | A fundamental reaction where one functional group is replaced by another. | Synthesis of thiourea (B124793) derivatives of the peptide backbone for potential new biological activities. |

| Cyclization Reactions | Formation of a cyclic structure from a linear peptide. | To enhance stability and conformational rigidity, potentially increasing receptor binding affinity. |

Exploration of this compound's Role in Diverse Biological Systems

The biological significance of this compound is an expanding field of research. Initially identified in various food sources, its potential roles in human health and disease are now being uncovered.

Neurobiology : As tryptophan is a direct precursor to the neurotransmitter serotonin (B10506), this compound is hypothesized to influence serotonergic pathways. In vitro studies suggest the dipeptide may inhibit serotonin reuptake, indicating potential antidepressant properties. The serine component could potentially improve its ability to cross the blood-brain barrier compared to tryptophan alone.

Metabolomics and Biomarkers : Untargeted metabolomics studies have identified this compound as a potential biomarker. For example, it has been detected in saliva and may help differentiate between healthy individuals and those with periodontal diseases like gingivitis and periodontitis. It has also been found in aged Hongqujiu, a traditional Chinese fermented beverage, where it contributes to the unique flavor profile.

Antioxidant Activity : The indole ring of the tryptophan residue endows this compound with antioxidant properties, allowing it to scavenge reactive oxygen species (ROS). This suggests a potential role in protecting against oxidative stress-related cellular damage.

Marine and Microbial Sources : While many bioactive peptides have been isolated from marine organisms, the specific exploration of this compound in this context is a promising future avenue. Marine sponges, algae, and microorganisms are known producers of a vast array of peptides and depsipeptides with diverse biological activities.

Key research findings on the presence and potential role of this compound are summarized below.

| Biological System/Context | Finding | Implication/Future Research |

| Human Saliva | Identified as a differential metabolite in studies of periodontal disease. | Potential non-invasive biomarker for oral health and disease. |

| Fermented Foods | Detected in aged Hongqujiu, contributing to its flavor. | Exploration of its role in food science and impact on gut microbiome. |

| Neuronal Cells (In Vitro) | Inhibits serotonin reuptake. | Investigation as a potential neuroactive compound or lead for antidepressant development. |

| General Biochemistry | Possesses antioxidant properties due to its indole ring. | Study of its protective effects against oxidative stress in various disease models. |

Advances in Analytical Methodologies for Trace-Level Detection

The ability to detect and quantify this compound at very low concentrations is essential for understanding its biological roles and for its use as a biomarker. Modern analytical techniques offer the required sensitivity and selectivity for trace-level detection in complex biological samples.

Emerging analytical methods include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : This is a powerful and widely used technique for the quantitative analysis of dipeptides. By coupling the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, it is possible to achieve detection limits in the femtomole (fmol) range. The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another robust technique used in metabolomics that can identify and quantify small molecules, including dipeptides, after appropriate derivatization to increase their volatility.

Capillary Electrophoresis (CE) : CE offers advantages such as high separation efficiency, short analysis times, and the requirement for only very small sample volumes. When coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry (MS), CE is well-suited for analyzing trace amounts of peptides in samples as small as single cells.

Advanced Sample Preparation : Techniques like solid-phase extraction (SPE) are crucial for cleaning up complex matrices (e.g., blood plasma, saliva) and concentrating the analyte before instrumental analysis, thereby improving detection limits and data quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.